EMD638683

概要

説明

EMD638683は、血清および糖質コルチコイド調節キナーゼ1(SGK1)の高度に選択的な阻害剤です。SGK1は、細胞生存、増殖、イオン輸送など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼです。 This compoundは、特にがん治療と高血圧管理において、科学研究における可能性を示しています .

作用機序

EMD638683は、SGK1を選択的に阻害することにより、その効果を発揮します。SGK1は、N-Mycダウンストリーム調節遺伝子1(NDRG1)など、さまざまな基質のリン酸化に関与しています。 This compoundは、SGK1を阻害することにより、これらの基質のリン酸化を減らし、細胞生存と増殖の低下などの細胞プロセスの変化につながります . この化合物は、イオン輸送と血圧調節に関連する経路にも影響を与えます .

類似の化合物との比較

類似の化合物

GSK650394: SGK1に対する同様の阻害効果を持つ別のSGK1阻害剤。

MK-2206: SGK1に関連するキナーゼであるAKTの阻害剤であり、生物学的効果が重複しています。

This compoundの独自性

This compoundは、他のキナーゼに対するオフターゲット効果が最小限であるため、SGK1に対する高い選択性によって特徴付けられます。 この選択性は、SGK1特異的経路の研究と、SGK1が関与する状態における潜在的な治療用途のための貴重なツールになります .

準備方法

合成経路と反応条件

EMD638683の合成には、複数のステップが関与し、主要な中間体の調製から始まります。 一般的な経路の1つは、3,5-ジフルオロベンズアルデヒドと酢酸エチルを反応させて中間体を生成し、その後、さらなる反応を行って最終生成物を得る方法です .

工業生産方法

This compoundの工業生産は、通常、最適化された反応条件を使用して、高収率と高純度を確保するために、大規模合成が行われます。 このプロセスには、一貫性と安全性を維持するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

EMD638683は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体になります。

還元: 還元反応により、this compoundは還元された形に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化された誘導体が生成され、還元によりthis compoundの還元された形が生成される可能性があります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

がん研究: this compoundは、結腸癌細胞を含むさまざまな癌細胞の増殖を阻害する可能性を示しています。 .

高血圧管理: This compoundは、血圧の調節に関与するSGK1を阻害することにより、降圧効果を示しています.

生物学的研究: This compoundは、イオン輸送、細胞生存、増殖などの細胞プロセスにおけるSGK1の役割を研究するために使用されます

薬理学的研究: This compoundは、SGK1阻害のさまざまな生理的および病理学的状態への影響を調査するための薬理学的試験におけるツール化合物として役立ちます.

科学的研究の応用

Antihypertensive Properties

Mechanism of Action:

EMD638683 has been shown to inhibit SGK1, which plays a critical role in renal sodium reabsorption and blood pressure regulation. In a study involving mice subjected to high salt and fructose diets, this compound significantly reduced blood pressure without affecting control animals or SGK1 knockout mice. The compound demonstrated an IC50 value of 3 µM for SGK1 inhibition, indicating its potency as an antihypertensive agent .

Clinical Implications:

The findings suggest that this compound could be beneficial for individuals suffering from hypertension associated with type II diabetes and metabolic syndrome. Its ability to counteract salt-sensitive hypertension positions it as a promising candidate for further clinical development .

Antitumor Activity

Inhibition of Tumor Growth:

this compound has been investigated for its antitumor effects, particularly in colon cancer. In vitro studies revealed that this compound enhanced apoptosis in colon carcinoma cells when combined with radiation therapy. The treatment led to significant reductions in tumor size and weight in murine models subjected to chemical carcinogenesis .

Mechanistic Insights:

The compound promotes apoptotic pathways by increasing caspase-3 activity and enhancing DNA fragmentation in tumor cells. This suggests that this compound could be integrated into therapeutic regimens targeting colon cancer, particularly in conjunction with radiation therapy .

Cardiac Fibrosis and Inflammation

Cardiac Protection:

Recent research has highlighted the role of this compound in preventing cardiac fibrosis induced by Angiotensin II. The compound was shown to inhibit interleukin-1β release and reduce NLRP3 inflammasome activation in cardiac tissues. These effects contribute to the attenuation of cardiac inflammation and remodeling associated with hypertension .

Potential Therapeutic Use:

By mitigating inflammatory responses in cardiac tissues, this compound may offer a novel approach to treating hypertensive heart disease, representing a significant advancement in cardiovascular pharmacotherapy .

Summary of Key Findings

| Application Area | Key Findings | Mechanism |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure in hypertensive mice | Inhibition of SGK1-mediated sodium reabsorption |

| Antitumor | Enhanced apoptosis in colon cancer cells; reduced tumor growth | Induction of apoptotic pathways via caspase activation |

| Cardiac Fibrosis | Inhibition of cardiac inflammation and fibrosis | Suppression of NLRP3 inflammasome activation |

Case Studies

- Hypertension Management:

- Cancer Treatment Synergy:

- Cardiac Health:

類似化合物との比較

Similar Compounds

GSK650394: Another SGK1 inhibitor with similar inhibitory effects on SGK1.

MK-2206: An inhibitor of AKT, a kinase related to SGK1, with overlapping biological effects.

LY294002: A phosphoinositide 3-kinase (PI3K) inhibitor that indirectly affects SGK1 activity

Uniqueness of EMD638683

This compound is unique due to its high selectivity for SGK1, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying SGK1-specific pathways and for potential therapeutic applications in conditions where SGK1 is implicated .

生物活性

EMD638683 is a selective inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a significant role in various biological processes, including inflammation, cell survival, and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and implications for therapeutic applications.

This compound inhibits SGK1 with an IC50 value of approximately 3 μM, demonstrating potent activity against this kinase. It also shows inhibitory effects on SGK2 and SGK3, with inhibition rates of 85%, 71%, and 75% at a concentration of 1 μM, respectively. Additionally, it has significant inhibitory effects on MSK1 and PRK2 with IC50 values ≤ 1 μM. Importantly, it does not significantly inhibit other kinases such as MAPK or Syk at higher concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptotic processes in cancer cells. For example, in HeLa cells, this compound suppressed the phosphorylation of NDRG1, a target of SGK1, indicating its effectiveness in inhibiting SGK1-dependent pathways . Furthermore, this compound treatment has been shown to enhance radiation-induced apoptosis in colon carcinoma cells (CaCo-2), evidenced by increased depolarization of mitochondria and elevated caspase activity .

Table 1: In Vitro Effects of this compound

| Cell Type | IC50 (μM) | Observed Effects |

|---|---|---|

| HeLa | 3 | Suppression of NDRG1 phosphorylation |

| CaCo-2 | 50 | Increased caspase activity and mitochondrial depolarization |

| Macrophages | Not specified | Amelioration of IL-1β secretion under Ang II stimulation |

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. In murine models subjected to chemical carcinogenesis, administration of this compound significantly reduced tumor growth and colon weight at a dose of 600 mg/kg/day. This suggests its potential as an anti-cancer agent .

Additionally, in models of hypertension induced by Angiotensin II (Ang II), this compound was found to inhibit cardiac fibrosis and remodeling by suppressing inflammatory responses. Specifically, it reduced interleukin (IL)-1β release and inhibited NLRP3 inflammasome activation in cardiac tissues . These findings indicate that this compound may serve as a promising therapeutic agent for hypertensive cardiac damage.

Table 2: In Vivo Effects of this compound

| Study Type | Model | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Tumor Growth | Chemical carcinogenesis | 600 | Reduced colon weight and tumor development |

| Hypertension | Ang II infusion | Not specified | Inhibited cardiac fibrosis and inflammation |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study examining the effects of this compound on colon cancer cells, it was observed that treatment led to significant apoptosis when combined with radiation. The study reported enhanced DNA fragmentation and increased exposure of phosphatidylserine on the cell surface, indicative of late-stage apoptosis .

Case Study 2: Hypertension Management

Another investigation focused on the antihypertensive properties of this compound. Mice treated with fructose to induce hypertension showed normalized systolic blood pressure following administration of this compound. This suggests that targeting SGK1 may provide a novel approach for managing hypertension in diabetic patients .

特性

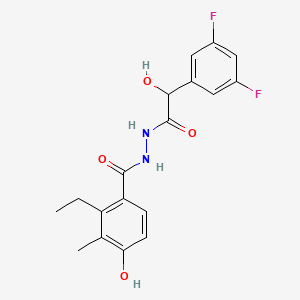

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。